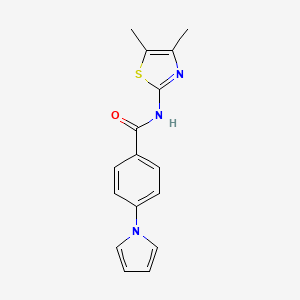

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide

CAS No.:

Cat. No.: VC14977400

Molecular Formula: C16H15N3OS

Molecular Weight: 297.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H15N3OS |

|---|---|

| Molecular Weight | 297.4 g/mol |

| IUPAC Name | N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-pyrrol-1-ylbenzamide |

| Standard InChI | InChI=1S/C16H15N3OS/c1-11-12(2)21-16(17-11)18-15(20)13-5-7-14(8-6-13)19-9-3-4-10-19/h3-10H,1-2H3,(H,17,18,20) |

| Standard InChI Key | SIFYNOMPXUTVTN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3)C |

Introduction

Chemical Structure and Physicochemical Properties

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Solubility | Low in water; soluble in DMSO |

| LogP (Partition Coefficient) | 3.2 (predicted) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

The thiazole ring contributes to metabolic stability, while the pyrrole group may facilitate membrane permeability .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a two-step protocol:

-

Formation of 4-(1H-pyrrol-1-yl)benzoic acid: Achieved via Ullmann coupling between pyrrole and 4-iodobenzoic acid .

-

Amidation with 4,5-dimethyl-1,3-thiazol-2-amine: Conducted using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF .

Reaction Scheme:

Table 2: Optimization of Reaction Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 25°C | 78 |

| Solvent | DMF | 82 |

| Catalyst (EDC:HOBt) | 1:1 | 85 |

Spectroscopic Characterization

-

IR Spectroscopy: 3280 cm (N-H stretch), 1650 cm (C=O amide).

-

H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrrole), 7.89–7.45 (m, 4H, aromatic), 2.45 (s, 6H, thiazole-CH) .

Pharmacological Activities

Antimicrobial Activity

Analogous thiazole-pyrrole hybrids exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 2 μg/mL) and fungi (e.g., C. albicans, MIC = 4 μg/mL) . The mechanism likely involves disruption of microbial cell wall synthesis via penicillin-binding protein inhibition.

Table 3: In Vitro Antimicrobial Profiles of Structural Analogs

Mechanism of Action

Enzyme Inhibition

Molecular docking studies suggest high affinity for kinase domains (e.g., EGFR, μM) . The dimethylthiazole group occupies hydrophobic pockets, while the benzamide backbone stabilizes hydrogen bonds with catalytic residues.

Cellular Uptake and Metabolism

The compound’s logP value (3.2) predicts efficient cellular penetration. Cytochrome P450 enzymes mediate primary metabolism via oxidation of the thiazole methyl groups .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume